Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
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Overview
Description
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that it may be used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of an indole core with a carboxylate group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position .Chemical Reactions Analysis
While specific reactions involving this compound are not available, compounds containing the 1,3,2-dioxaborolan-2-yl group are often used in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing and analyzing compounds related to Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate. For example, a study focused on the synthesis of conformationally constrained tryptophan derivatives, highlighting the compound's utility in peptide conformation studies. These derivatives exhibit restricted conformational flexibility, important for understanding peptide structure-function relationships (Horwell et al., 1994).
Another research effort described the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, showcasing advanced methods for characterizing such compounds. This research provides insights into the molecular structures through X-ray diffraction and DFT calculations, offering a basis for further chemical modifications and applications (Huang et al., 2021).
Pharmaceutical Applications
Several studies have explored the pharmaceutical potentials of compounds structurally similar or related to this compound. Research on the synthesis and pharmacological investigation of tetrahydropyrimidine derivatives, for example, indicates potential applications in developing antihypertensive and anti-inflammatory medications. These compounds have shown comparative activity to established drugs in preclinical models, suggesting their relevance in designing new therapeutic agents (Chikhale et al., 2009).
Antimicrobial and Anticancer Evaluation
Compounds within the same chemical family have been evaluated for their antimicrobial and anticancer properties. One study synthesized a series of derivatives and assessed their in vitro activity against various microbial strains and cancer cell lines, discovering compounds with potent antimicrobial and anticancer activities. Such research underscores the potential of these compounds in developing new antimicrobial agents and cancer therapies (Sharma et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)10-8-12(14(19)20-5)11-6-7-18-13(11)9-10/h6-9,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHMLVNOYJXFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CNC3=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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